Tert-butyl 4-methoxy-2-nitrophenylcarbamate

Description

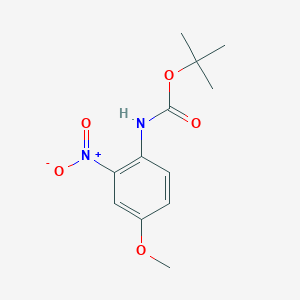

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(4-methoxy-2-nitrophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-9-6-5-8(18-4)7-10(9)14(16)17/h5-7H,1-4H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDPJYWKXCLFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Routes for Tert Butyl 4 Methoxy 2 Nitrophenylcarbamate

Classical and Contemporary Approaches to Carbamate (B1207046) Formation

The formation of the carbamate functional group is the central transformation in the synthesis of Tert-butyl 4-methoxy-2-nitrophenylcarbamate. This is typically achieved by creating a bond between the nitrogen atom of an amino precursor and a tert-butoxycarbonyl (Boc) group.

The most direct and common method for synthesizing the title compound is through the direct acylation of the corresponding amino precursor, 4-methoxy-2-nitroaniline (B140478). This reaction involves the protection of the amino group as a Boc-carbamate. The process utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the acylating agent. nih.gov This electrophilic reagent reacts with the nucleophilic amine in the presence of a base.

The general reaction is as follows: 4-methoxy-2-nitroaniline + (Boc)₂O → this compound

This nucleophilic addition-elimination reaction is widely employed for its reliability and the stability of the resulting carbamate, which serves as an excellent protecting group in subsequent synthetic steps. nih.gov The reaction is typically facilitated by a base, such as triethylamine (B128534) or N,N-Diisopropylethylamine (DIPEA), which neutralizes the acidic byproduct generated during the reaction. nih.govresearchgate.net In some cases, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) is used to accelerate the reaction. researchgate.net

While direct acylation of the readily available 4-methoxy-2-nitroaniline is common, multi-step pathways can be designed to construct the substituted aromatic core, offering flexibility in introducing various functional groups. savemyexams.com These routes are essential when the primary amino precursor is not commercially available or when a series of related compounds is desired from a common intermediate (a divergent approach).

A divergent synthesis might start with a simpler aromatic compound, such as p-anisidine (B42471) (4-methoxyaniline), which could then undergo nitration to introduce the nitro group at the ortho position, followed by the carbamate formation. The challenge in such a route is controlling the regioselectivity of the nitration step.

Alternatively, a convergent synthesis could involve preparing the functionalized aromatic ring and the carbamate moiety separately before combining them. More complex pathways often start with a differently substituted aniline (B41778). For instance, a synthetic route for a related compound began with 4-fluoro-2-methoxy-5-nitroaniline. researchgate.netatlantis-press.com This starting material first undergoes acylation to form the tert-butyl carbamate, followed by a nucleophilic substitution reaction where the fluorine atom is displaced by another group. researchgate.netmyskinrecipes.com This highlights how a multi-step approach allows for the sequential and controlled installation of different substituents on the aromatic ring. savemyexams.comsavemyexams.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Achieving a high yield of pure this compound depends critically on the optimization of various reaction parameters.

The choice of solvent plays a crucial role in the acylation reaction. Aprotic solvents are generally preferred to avoid side reactions with the acylating agent. Dichloromethane (B109758) (DCM) is a common choice as it effectively dissolves the starting materials and is relatively unreactive. atlantis-press.com Other solvents such as Tetrahydrofuran (B95107) (THF) may also be employed. orgsyn.org The selection of the solvent can influence reaction rates and the ease of product isolation.

Catalytic systems are often employed to enhance the rate and efficiency of carbamate formation. As mentioned, bases like triethylamine are stoichiometric reagents used to scavenge acid. researchgate.net However, nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the acylation, particularly for less reactive amines, by forming a more reactive intermediate with Boc₂O. researchgate.net The choice and amount of catalyst must be carefully controlled to prevent side reactions and ensure a high yield of the desired product.

Table 1: Reagents and Solvents in Acylation for Carbamate Formation This table is interactive and can be sorted by clicking on the headers.

| Role | Compound | Common Examples |

|---|---|---|

| Starting Material | Amino Precursor | 4-methoxy-2-nitroaniline, 2-nitroaniline (B44862) nih.gov |

| Acylating Agent | Boc Source | Di-tert-butyl dicarbonate (Boc₂O) researchgate.net |

| Base | Acid Scavenger | Triethylamine, DIPEA nih.govresearchgate.net |

| Catalyst | Acylation Promoter | 4-dimethylaminopyridine (DMAP) researchgate.net |

| Solvent | Reaction Medium | Dichloromethane (DCM), Tetrahydrofuran (THF) atlantis-press.comorgsyn.org |

The efficiency of the synthesis is sensitive to temperature, pressure, and the molar ratios of the reactants.

Temperature: Boc protection reactions are often conducted at room temperature or cooler (e.g., 0 °C) to control the reaction rate and minimize the formation of byproducts. orgsyn.org In some optimized procedures for related compounds, the reaction mixture is heated moderately (e.g., to 40 °C or 60 °C) to drive the reaction to completion, resulting in high yields. researchgate.net

Pressure: These reactions are typically carried out at atmospheric pressure, as no gaseous reactants or products are involved that would necessitate pressure control.

Stoichiometry: The molar ratio of reactants is a key factor. A slight excess of the acylating agent, Boc₂O, is often used to ensure the complete conversion of the starting amine. nih.gov Similarly, the amount of base is typically added in stoichiometric proportion or slight excess relative to the amine to effectively neutralize the generated acid. For example, a synthesis of a related carbamate used 1.5 equivalents of base and 1.1 equivalents of the coupling reagents. nih.gov Careful control of stoichiometry is essential for maximizing yield and simplifying purification.

Table 2: Optimized Reaction Conditions for Synthesis of a Structurally Related Carbamate This table is interactive and can be sorted by clicking on the headers.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | 60 °C | To ensure reaction completion in a reasonable timeframe. | researchgate.net |

| Reaction Time | 2 hours | Monitored by TLC to confirm the disappearance of starting material. | researchgate.net |

| Stoichiometry | Excess Boc₂O | To drive the equilibrium towards product formation. | nih.gov |

| Workup | Extraction with DCM | To isolate the organic product from the aqueous phase. | researchgate.netatlantis-press.com |

| Purification | Recrystallization/Chromatography | To obtain the final product in high purity. | nih.govorgsyn.org |

Green Chemistry Principles and Sustainable Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. jddhs.comnih.gov This involves a focus on atom economy, the use of safer solvents, and energy efficiency. jocpr.com

The classical synthesis using Boc₂O has a moderate atom economy, as the reaction generates tert-butanol (B103910) and carbon dioxide as byproducts. Green chemistry encourages exploring alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product. mdpi.com

A key area for green improvement is the choice of solvent. jocpr.com While DCM is effective, it is a halogenated solvent with associated environmental and health concerns. jocpr.com Research into greener alternatives, such as bio-based solvents or even performing reactions in water where possible, is a major goal in sustainable pharmaceutical synthesis. jddhs.commdpi.com Minimizing solvent use or employing solvent-free reaction conditions are also key strategies. nih.gov

Furthermore, the use of catalysts is a core principle of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents that contribute to waste. nih.gov The use of recyclable catalysts would represent a significant advancement. mdpi.com Energy consumption can be minimized by designing reactions that proceed efficiently at ambient temperature and pressure, reducing the need for heating or cooling. nih.gov While specific green methodologies for this compound are not extensively documented, the general principles of using less hazardous chemicals, reducing waste, and improving energy efficiency are directly applicable to its production. jocpr.comejcmpr.com

Exploration of Solvent-Free Methodologies and Alternative Reaction Media

The synthesis of carbamates, including this compound, traditionally involves the use of conventional organic solvents. Common solvents such as dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (B52724) are often employed to facilitate the reaction between the amine and the protecting group source, such as di-tert-butyl dicarbonate (Boc₂O). nih.gov While effective in dissolving reactants and enabling the reaction, many of these conventional solvents pose environmental and health concerns, prompting research into greener alternatives.

In line with the principles of green chemistry, the exploration of alternative reaction media aims to reduce the environmental footprint of chemical syntheses. sigmaaldrich.com For carbamate synthesis, this involves investigating solvents with better environmental, health, and safety profiles. Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, and cyclopentyl methyl ether (CPME), known for its stability and resistance to peroxide formation, are considered greener alternatives to THF and other ethers. sigmaaldrich.com The use of such solvents can minimize waste and improve laboratory safety. sigmaaldrich.com

A more advanced approach in green chemistry is the development of solvent-free reaction conditions. rsc.org These methodologies eliminate the need for a solvent altogether, which can lead to significant reductions in waste, energy consumption, and cost. Solvent-free reactions are often carried out by physically grinding the solid reactants together, sometimes with the aid of a catalyst, or by heating the neat reactant mixture. While specific solvent-free methods for the synthesis of this compound are not extensively documented in publicly available literature, this approach represents a key area for future process optimization. The feasibility of a solvent-free approach would depend on the physical properties of the reactants, such as their melting points. For instance, the reaction of an aniline with di-tert-butyl dicarbonate could potentially be conducted under neat conditions at a suitable temperature.

The table below compares conventional solvents with greener alternatives that could be considered for the synthesis of this compound.

| Solvent | Type | Rationale for Use | Green Chemistry Considerations |

| Dichloromethane (DCM) | Conventional | Good solubility for reactants. | Suspected carcinogen, environmentally persistent. |

| Tetrahydrofuran (THF) | Conventional | Aprotic ether, effective for organometallic reactions. | Forms explosive peroxides upon storage. |

| N,N-Dimethylformamide (DMF) | Conventional | High-boiling polar aprotic solvent, good for nucleophilic substitutions. | Toxic, high boiling point makes removal difficult. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Alternative | Derived from renewable sources, higher boiling point than THF. sigmaaldrich.com | Lower peroxide formation tendency than THF. sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Greener Alternative | Hydrophobic ether, stable, resists peroxide formation. sigmaaldrich.com | Lower environmental impact compared to other ethers. sigmaaldrich.com |

| None (Solvent-Free) | Greener Alternative | Eliminates solvent waste, can increase reaction rates. rsc.org | Feasibility depends on reactant properties. |

Atom Economy and Waste Minimization in Preparation Procedures

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comjocpr.com An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts. scranton.edu In practice, many reactions, particularly substitutions and eliminations, generate stoichiometric byproducts, leading to lower atom economy and increased waste. nih.gov

A common route for the synthesis of this compound involves the reaction of 4-methoxy-2-nitroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This is a nucleophilic substitution reaction on the carbonyl carbon of the Boc anhydride.

The balanced chemical equation for this reaction is: C₇H₈N₂O₃ + C₁₀H₁₈O₅ → C₁₂H₁₆N₂O₅ + C₄H₈O₂ + CO₂

The atom economy for this synthesis can be calculated using the following formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The table below details the calculation for the atom economy of this synthesis.

| Compound | Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-methoxy-2-nitroaniline | Reactant | C₇H₈N₂O₃ | 168.15 |

| Di-tert-butyl dicarbonate | Reactant | C₁₀H₁₈O₅ | 218.25 |

| This compound | Desired Product | C₁₂H₁₆N₂O₅ | 284.27 |

| tert-Butanol | Byproduct | C₄H₁₀O | 74.12 |

| Carbon Dioxide | Byproduct | CO₂ | 44.01 |

Calculation: Sum of Molecular Weights of Reactants = 168.15 g/mol + 218.25 g/mol = 386.40 g/mol Atom Economy (%) = (284.27 g/mol / 386.40 g/mol ) x 100 ≈ 73.57%

This calculation shows that, even with a 100% chemical yield, a significant portion of the reactant mass is converted into byproducts (tert-butanol and carbon dioxide), which are considered waste in the context of atom economy.

Beyond atom economy, waste minimization in the preparation of this compound involves several strategies:

Optimization of Reaction Conditions: Using catalytic amounts of reagents instead of stoichiometric amounts where possible can significantly reduce waste. For this synthesis, careful selection of the base and optimizing its amount can minimize side reactions and improve yield.

Solvent Reduction and Recycling: As discussed in the previous section, minimizing solvent use or employing solvent-free methods is highly effective. When solvents are necessary, choosing those that can be easily recovered and recycled is preferable.

Process Intensification: Techniques like continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, thus reducing the waste generated during purification steps.

By focusing on both the intrinsic efficiency of the reaction (atom economy) and the extrinsic factors (solvents, reagents, process), the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity, Reaction Mechanisms, and Chemical Transformations of Tert Butyl 4 Methoxy 2 Nitrophenylcarbamate

Fundamental Reactivity Patterns and Functional Group Interconversions

The fundamental reactivity of tert-butyl 4-methoxy-2-nitrophenylcarbamate is a composite of the individual reactivities of its carbamate (B1207046), nitro, and methoxy (B1213986) functionalities, each modulated by the electronic influence of the others on the phenyl ring.

Mechanistic Studies of Carbamate Cleavage and Decarboxylation

The tert-butyl carbamate (Boc) group is a widely used protecting group for amines, and its cleavage (deprotection) is a fundamental transformation for this class of molecules. The most common method for the deprotection of a Boc-protected amine is hydrolysis under acidic conditions. fishersci.co.uk

The mechanism proceeds in several steps:

Protonation: A strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate. masterorganicchemistry.com

Carbocation Formation: The protonated carbamate eliminates a stable tert-butyl carbocation. masterorganicchemistry.com

Carbamic Acid Formation: The resulting N-aryl carbamic acid is unstable.

Decarboxylation: The carbamic acid spontaneously undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, 4-methoxy-2-nitroaniline (B140478). masterorganicchemistry.com

This process is typically fast and efficient, often conducted at room temperature in solvents like dichloromethane (B109758) (DCM) or dioxane. fishersci.co.ukreddit.com

Alternative, milder methods have been developed for substrates sensitive to strong acids. For instance, using oxalyl chloride in methanol (B129727) can effect deprotection at room temperature. Research has shown that N-Boc groups on aromatic systems bearing electron-withdrawing groups, such as a nitro group, exhibit faster deprotection rates with this reagent, likely due to electronic destabilization of the aryl carbamate. nih.gov

Table 1: Common Reagents for Boc-Deprotection

| Reagent(s) | Conditions | Mechanism Type |

| Trifluoroacetic acid (TFA) | DCM, 0°C to RT | Acid-catalyzed hydrolysis |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate, RT | Acid-catalyzed hydrolysis |

| Oxalyl Chloride / Methanol | Methanol, RT | Electrophilic cleavage |

| Zinc Bromide (ZnBr₂) | DCM, RT | Lewis acid-catalyzed cleavage |

| Iodine (catalytic) | Solvent-free, heat | Lewis acid-catalyzed cleavage |

Chemical Transformations and Pathways Involving the Nitro Group (e.g., Reduction)

The nitro group is a versatile functional group that can undergo several transformations, the most common being reduction. The reduction of aromatic nitro compounds is a key step in the synthesis of anilines and can proceed through various intermediates depending on the reducing agent and reaction conditions. wikipedia.org

The complete reduction of the nitro group in this compound would yield tert-butyl 2-amino-4-methoxyphenylcarbamate. This transformation is typically achieved through:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere is a clean and efficient method. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid are classic and effective methods for nitro group reduction. scispace.com

Transfer Hydrogenation: Using a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst like Pd/C can also effect the reduction. scispace.com

The reaction proceeds in a stepwise manner, involving a six-electron reduction. Intermediates such as nitroso and hydroxylamine (B1172632) species are formed along the pathway. nih.gov While these intermediates are typically transient, specific reaction conditions can be employed to isolate them. For example, using zinc metal in aqueous ammonium chloride can favor the formation of the N-arylhydroxylamine. wikipedia.org

Table 2: Products of Nitro Group Reduction

| Reagent(s) | Major Product |

| H₂, Pd/C | Amine |

| Sn, HCl | Amine |

| Zn, NH₄Cl | Hydroxylamine |

| Na₂S / (NH₄)₂S | Amine (can be selective in polynitro compounds) |

Reactivity Modulations by the Methoxy Substituent in Aromatic Systems

An electron-donating group through resonance, where its lone pair of electrons can be delocalized into the aromatic π-system. youtube.com This increases the electron density of the ring, particularly at the ortho and para positions (C3, C5, and C1).

A weak electron-withdrawing group through induction due to the high electronegativity of the oxygen atom. libretexts.org

The powerful electron-donating resonance effect generally outweighs the inductive effect. This has two major consequences for reactivity. First, it activates the ring towards Electrophilic Aromatic Substitution (EAS). Second, it can function as a leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, especially when the ring is sufficiently activated by electron-withdrawing groups. nih.gov

Participation in Name Reactions and Established Organic Processes

The specific arrangement of functional groups on this compound makes it a potential substrate for key organic reactions, particularly aromatic substitutions.

Role in Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group.

In this compound, there is no conventional halide leaving group. However, studies on similar systems, like 2,4-dimethoxynitrobenzene, have shown that a methoxy group can act as a leaving group in SNAr reactions. nih.gov The methoxy group at the C4 position is para to the carbamate and meta to the nitro group, while the nitro group at C2 is ortho to the carbamate. If a suitable nucleophile attacks, the potential for substitution exists. The strong electron-withdrawing nitro group is critical for stabilizing the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy. rsc.org Therefore, the molecule could potentially undergo SNAr where a strong nucleophile displaces the methoxy group.

Considerations for Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Electrophilic Aromatic Substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. The regiochemical outcome is determined by the directing effects of the existing substituents. masterorganicchemistry.com The three substituents on the ring have competing or reinforcing directing effects.

N-tert-butoxycarbonyl group (-NHBoc): This is a strongly activating, ortho/para-directing group due to the lone pair on the nitrogen atom. It directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para).

Nitro group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature. youtube.com It directs incoming electrophiles to positions C4 and C6 (meta).

Methoxy group (-OCH₃): This is a strongly activating, ortho/para-directing group. organicchemistrytutor.com It directs incoming electrophiles to positions C3 and C5 (ortho).

The available positions for substitution on the ring are C3, C5, and C6.

Table 3: Analysis of Directing Effects for EAS

| Position | Directed by -NHBoc (ortho/para) | Directed by -NO₂ (meta) | Directed by -OCH₃ (ortho/para) | Overall Effect |

| C3 | - | - | Ortho (Activating) | Favorable |

| C5 | - | - | Ortho (Activating) | Favorable |

| C6 | Ortho (Activating) | Meta (Deactivating) | - | Conflicting; likely disfavored |

Based on this analysis, electrophilic substitution is most likely to occur at the C3 and C5 positions . Both positions are strongly activated by the ortho-directing methoxy group. The C6 position is activated by the -NHBoc group but deactivated by the meta-directing nitro group, making substitution there less likely. The powerful activating effects of the -NHBoc and -OCH₃ groups are expected to overcome the deactivating effect of the nitro group, allowing EAS reactions to proceed.

Kinetic and Thermodynamic Aspects of Transformations Involving the Compound

The chemical transformations of this compound, particularly the cleavage of the tert-butoxycarbonyl (Boc) protecting group, are governed by distinct kinetic and thermodynamic principles. The stability of the carbamate and the rate of its removal are significantly influenced by the electronic properties of the substituents on the aromatic ring.

The deprotection of Boc-protected amines is typically an acid-catalyzed process. The reaction proceeds through protonation of the carbamate carbonyl oxygen, followed by the cleavage of the carbon-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine.

The presence of both an electron-donating methoxy group at the para-position and a strongly electron-withdrawing nitro group at the ortho-position to the carbamate function on the phenyl ring of this compound creates a complex electronic environment that dictates the kinetic and thermodynamic parameters of its transformations. The methoxy group, being an ortho-, para-director, donates electron density to the ring through resonance, which can stabilize a positive charge developing on the nitrogen atom during the deprotection process. masterorganicchemistry.com Conversely, the nitro group is a powerful electron-withdrawing group and a meta-director, which deactivates the ring towards electrophilic attack and can destabilize any developing positive charge. masterorganicchemistry.com

In a study on the reductively-initiated fragmentation of substituted nitrobenzyl carbamates, a related system, it was found that electron-donating substituents on the benzyl (B1604629) ring accelerate the fragmentation. The data from this study were fitted to the Hammett equation: log(Mt1/2) = 0.57σ + 1.30, where Mt1/2 is the maximum half-life of the hydroxylamine intermediate and σ is the Hammett substituent constant. rsc.org This relationship indicates that substituents with negative σ values (electron-donating) decrease the half-life, thus accelerating the reaction. rsc.org Although this study focuses on a different cleavage mechanism, it underscores the significant role of electronic effects on the stability and reactivity of carbamates.

For this compound, the opposing electronic effects of the methoxy and nitro groups would influence the rate of acid-catalyzed deprotection. The electron-donating methoxy group would be expected to increase the rate of cleavage by stabilizing the transition state, while the electron-withdrawing nitro group would be expected to decrease the rate. The net effect on the kinetics would depend on the interplay of these opposing influences, as well as potential steric effects from the ortho-nitro group.

Thermodynamically, the stability of the Boc-protected amine is a key consideration. The carbamate linkage is generally stable under neutral and basic conditions. The acid-catalyzed cleavage is thermodynamically driven by the formation of the highly stable tert-butyl cation and the evolution of carbon dioxide gas.

The following table summarizes the expected influence of the substituents on the kinetic and thermodynamic aspects of the deprotection of this compound.

| Parameter | Influence of 4-Methoxy Group (Electron-Donating) | Influence of 2-Nitro Group (Electron-Withdrawing) | Expected Net Effect |

| Kinetic (Rate of Deprotection) | Accelerating | Decelerating | The overall rate will be a balance of these opposing effects. The strong deactivating nature of the nitro group might dominate, leading to a slower deprotection compared to an unsubstituted Boc-aniline. |

| Thermodynamic (Stability of Carbamate) | Decreased stability towards acid | Increased stability towards acid | The carbamate is expected to be relatively stable, requiring specific acidic conditions for efficient cleavage. |

Orthogonality Considerations in Multi-step Synthetic Sequences

In the realm of multi-step organic synthesis, particularly in peptide synthesis and the preparation of complex molecules, the concept of orthogonal protecting groups is of paramount importance. Orthogonal protecting groups are distinct functional group modifiers that can be removed under mutually exclusive conditions, allowing for the selective deprotection of one functional group in the presence of others. The tert-butoxycarbonyl (Boc) group of this compound is a key player in such orthogonal strategies due to its specific cleavage conditions.

The Boc group is characteristically acid-labile and is typically removed with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.net This property allows for its selective removal in the presence of other protecting groups that are stable to acidic conditions but labile to other reagents. Common orthogonal partners for the Boc group include:

Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile and is typically removed using a solution of piperidine (B6355638) in an organic solvent. researchgate.net

Benzyloxycarbonyl (Cbz or Z): This group is removed by catalytic hydrogenation (e.g., H2/Pd-C). researchgate.net

Allyloxycarbonyl (Alloc): This group is cleaved by palladium(0)-catalyzed allyl transfer.

The use of this compound in a multi-step synthesis would involve the strategic protection of an amino group with the Boc functionality. This protected amine would remain intact during reactions carried out under basic, neutral, or reductive conditions aimed at removing other protecting groups. Subsequently, the Boc group can be selectively cleaved by treatment with acid, unmasking the amine for further transformation.

The following table illustrates the orthogonality of the Boc group with other common amine protecting groups, highlighting the specific deprotection conditions.

| Protecting Group | Chemical Structure | Deprotection Conditions | Orthogonal to Boc? |

| tert-Butoxycarbonyl (Boc) | -C(O)O-C(CH₃)₃ | Strong acid (e.g., TFA, HCl) | - |

| Fluorenylmethyloxycarbonyl (Fmoc) | Base (e.g., 20% piperidine in DMF) | Yes | |

| Benzyloxycarbonyl (Cbz) | Catalytic Hydrogenation (H₂/Pd-C) | Yes | |

| Allyloxycarbonyl (Alloc) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes |

The successful implementation of an orthogonal strategy relies on the careful selection of protecting groups and the precise control of reaction conditions to ensure high selectivity and yield at each deprotection step. The stability of the Boc group in this compound to non-acidic conditions makes it a valuable tool for chemists in the design and execution of complex synthetic routes.

Applications of Tert Butyl 4 Methoxy 2 Nitrophenylcarbamate in Advanced Organic Synthesis

Strategic Utility as a Precursor for Complex Molecular Architectures

The arrangement of reactive sites on Tert-butyl 4-methoxy-2-nitrophenylcarbamate makes it an important starting material for constructing elaborate molecular structures. The nitro group and the carbamate-protected amine are particularly significant, as they can be chemically altered in sequential steps to build more complex systems.

A key transformation is the selective reduction of the 2-nitro group to an amine. This reaction creates a substituted ortho-phenylenediamine derivative, a critical intermediate in the synthesis of many heterocyclic compounds. For instance, a related compound, tert-butyl (2-nitrophenyl)carbamate, is readily reduced using reagents like hydrazine (B178648) hydrate (B1144303) with an iron(III) chloride catalyst to yield tert-butyl (2-aminophenyl)carbamate in high yield. nih.gov This diamino precursor, after deprotection of the carbamate (B1207046), can then undergo condensation reactions with various electrophiles to form fused heterocyclic systems.

Building Block for Functionalized Aromatic and Heteroaromatic Systems

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science, as these structures are prevalent in countless biologically active molecules and functional materials. mdpi.com this compound serves as an excellent building block for this purpose. After the characteristic reduction of its nitro group, the resulting diamine can be used to construct a variety of heteroaromatic rings fused to the original phenyl ring.

For example, condensation of the derived ortho-phenylenediamine with carboxylic acids or their derivatives, often facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt), leads to the formation of benzimidazole (B57391) rings. nih.gov Similarly, reactions with dicarbonyl compounds can yield quinoxalines, and reactions with phosgene (B1210022) or its equivalents can produce benzimidazolones. The methoxy (B1213986) group on the ring provides additional electronic influence and can be a handle for further functionalization in later synthetic steps.

Contributions to the Synthesis of Designed Molecules and Novel Scaffolds

Beyond the synthesis of established heterocyclic systems, the unique substitution pattern of this compound allows chemists to design and construct novel molecular scaffolds. The ability to sequentially unmask or modify the two nitrogen functionalities (the nitro group via reduction and the carbamate via deprotection) provides precise control over the synthetic route.

This step-wise approach is fundamental to creating complex, multi-substituted aromatic compounds that are not easily accessible through other means. For example, after reduction of the nitro group, the newly formed amine can be acylated or alkylated. Subsequently, the Boc-protecting group can be removed to reveal the second amine, which can then undergo a different set of reactions. This controlled, sequential functionalization is critical in the synthesis of new classes of ligands for catalysis, novel pharmaceutical intermediates, and precursors for materials science applications. myskinrecipes.comresearchgate.net

Role in Amino Protecting Group Chemistry

The protection of amines is a critical strategy in multi-step organic synthesis to prevent their high reactivity and basicity from interfering with reactions at other sites in a molecule. chem-station.comlibretexts.org Carbamates, such as the tert-butyloxycarbonyl (Boc) group present in this compound, are among the most widely used protecting groups for amines due to their ease of installation, stability across a wide range of reaction conditions, and reliable methods for removal. masterorganicchemistry.com

The specific structure of this compound, however, imparts unique characteristics to the Boc group. The presence of the electron-withdrawing 2-nitro group on the phenyl ring modifies the electronic environment of the carbamate, influencing its stability and cleavage conditions compared to a standard alkyl or simple aryl amine protected with a Boc group.

Development of Selective Deprotection Methodologies

The standard method for cleaving a Boc group involves treatment with strong acids, such as trifluoroacetic acid (TFA), which works by protonating the carbamate and facilitating the release of the stable tert-butyl cation. masterorganicchemistry.com While effective, these harsh acidic conditions can be incompatible with other acid-sensitive functional groups in a complex molecule.

The nitrobenzyl-like framework of this compound opens the door to alternative deprotection strategies. Nitrobenzyl-based protecting groups are a well-established class of photocleavable protecting groups. thieme-connect.de Irradiation with UV light can induce an intramolecular rearrangement that leads to cleavage of the carbamate bond, releasing the free amine under neutral conditions. researchgate.net This photolytic deprotection offers a mild and highly selective method for unmasking the amine, leaving acid- or base-labile groups elsewhere in the molecule untouched.

Furthermore, research into carbamate cleavage has identified other mild reagents. For instance, tetra-n-butylammonium fluoride (B91410) (TBAF) has been shown to deprotect various carbamates, with reactivity depending on the specific carbamate structure. lookchem.comorganic-chemistry.org Lewis acids, such as ytterbium triflate, have also been developed for the selective cleavage of tert-butyl esters and carbamates under mild, non-protic conditions. niscpr.res.in The applicability of these specific methods to this compound allows for fine-tuning of the deprotection step.

| Deprotection Method | Typical Reagents | Conditions | Selectivity Advantage |

|---|---|---|---|

| Standard Acidolysis | Trifluoroacetic Acid (TFA) | Anhydrous, Room Temp | Fast and effective for acid-stable molecules. masterorganicchemistry.com |

| Photolysis | UV Light (e.g., 350-365 nm) | Neutral, Room Temp | Orthogonal to acid- and base-labile groups. thieme-connect.deresearchgate.net |

| Fluoride-based Cleavage | TBAF in THF | Room Temp or Reflux | Mild, non-acidic conditions. lookchem.comorganic-chemistry.org |

| Lewis Acid Catalysis | Ytterbium triflate (Yb(OTf)3) | Aprotic solvent (e.g., nitromethane) | Avoids strong protic acids, useful for sensitive substrates. niscpr.res.in |

Development of Novel Reagents and Catalysts Derived from the Compound

While the primary applications of this compound are as a synthetic precursor and a specialized protecting group, its structure holds potential for the development of novel reagents. After modification, the core scaffold could be transformed into a catalyst or a reagent with specific properties.

For example, reduction of the nitro group and subsequent derivatization of the two amino functionalities could lead to the synthesis of chiral ligands for asymmetric catalysis. By introducing chiral substituents, the phenylenediamine core can become a scaffold for bidentate ligands that can coordinate to transition metals. These metal complexes could then be used to catalyze a variety of enantioselective reactions. However, the development of reagents and catalysts specifically derived from this compound is not as widely documented as its use as a building block or protecting group. Its main value remains in the strategic advantages it offers in the early and intermediate stages of complex organic synthesis.

Utility of this compound in Multicomponent Reactions for Scaffold Diversity Remains Undocumented

Despite the growing importance of multicomponent reactions (MCRs) in advanced organic synthesis for generating molecular diversity, a thorough review of scientific literature reveals no specific documented applications of this compound in these reactions to create diverse molecular scaffolds.

Multicomponent reactions are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. rug.nlmdpi.com This approach is highly valued for its ability to rapidly generate libraries of structurally diverse compounds, which is crucial in fields like drug discovery. rug.nlmdpi.com The core principle of MCRs lies in their ability to introduce multiple points of diversity into a final molecular framework, starting from a varied set of simple precursors. rug.nl

A comprehensive search for the application of this compound as a building block in MCRs did not yield any specific examples in published research. While the synthesis of various heterocyclic scaffolds, such as benzodiazepines and quinazolines, is often achieved through multicomponent strategies, the literature detailing these syntheses does not list "this compound" as a reactant. rsc.orgnih.govdntb.gov.uanih.gov

The general structure of the compound, featuring a protected amine (Boc-carbamate) and a nitro group on a phenyl ring, suggests potential for its use in various synthetic transformations. For instance, the nitro group can be reduced to an amine, which could then participate in cyclization reactions, and the Boc-protecting group can be removed to liberate the amine for further functionalization. These characteristics are valuable in multi-step synthesis. However, its specific utility as a key component in a one-pot multicomponent reaction to generate a diverse range of molecular scaffolds is not described in the available literature.

Research in MCRs continues to explore novel starting materials to expand the accessible chemical space and create new molecular architectures. rug.nlrug.nl It is conceivable that a compound with the functionalities of this compound could be designed into an MCR strategy. For example, a reaction could potentially be developed where the nitro group participates in a reductive cyclization cascade after an initial intermolecular reaction involving the carbamate or the aromatic ring. However, such a reaction has not been reported.

Theoretical, Computational, and Advanced Analytical Investigations of Tert Butyl 4 Methoxy 2 Nitrophenylcarbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in providing a molecular-level understanding of a compound's structure, stability, and reactivity. These computational methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms (conformation) by identifying the geometry with the lowest electronic energy.

For Tert-butyl 4-methoxy-2-nitrophenylcarbamate, a DFT study would begin with building an initial 3D model of the molecule. The geometric parameters, such as bond lengths, bond angles, and dihedral angles, would then be systematically varied until a minimum energy state is reached. This process, known as geometry optimization, reveals the most probable conformation of the molecule in the gaseous phase.

Key parameters that would be calculated include:

Bond Lengths and Angles: Providing a detailed picture of the molecular geometry.

Dihedral Angles: Describing the rotation around single bonds, which is crucial for understanding the relative orientation of the nitro, methoxy (B1213986), and tert-butylcarbamate (B1260302) groups.

These calculations would clarify intramolecular interactions, such as potential hydrogen bonding or steric hindrance between the bulky tert-butyl group and the ortho-nitro group, which significantly influence the molecule's shape and stability.

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

An FMO analysis of this compound would involve:

Calculating Orbital Energies: The energies of the HOMO (EHOMO) and LUMO (ELUMO) would be determined using DFT or other quantum chemical methods.

Visualizing Orbital Distributions: The 3D shapes of the HOMO and LUMO would be plotted to show where they are localized on the molecule.

The results would provide insights into the compound's reactivity:

EHOMO: A higher HOMO energy suggests a greater tendency to donate electrons, indicating reactivity as a nucleophile. The location of the HOMO would pinpoint the likely site of electrophilic attack.

ELUMO: A lower LUMO energy indicates a greater ability to accept electrons, suggesting reactivity as an electrophile. The distribution of the LUMO would show the most probable site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

For this specific compound, the electron-withdrawing nitro group is expected to lower the LUMO energy, making the aromatic ring susceptible to nucleophilic attack. The methoxy and carbamate (B1207046) groups, being electron-donating, would influence the HOMO energy and distribution.

Computational Modeling of Reaction Mechanisms and Transition States Involving the Compound

Computational modeling allows for the detailed exploration of reaction pathways, providing a virtual "movie" of how reactants transform into products. This involves mapping the potential energy surface of a reaction to identify intermediates and, crucially, transition states—the high-energy structures that represent the barrier to reaction.

For a reaction involving this compound, such as the cleavage of the tert-butylcarbamate (Boc) protecting group, computational modeling would:

Identify Transition States (TS): Locate the specific geometry of the highest energy point along the reaction coordinate.

Calculate Activation Energy (Ea): Determine the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction.

Visualize Reaction Pathways: Trace the geometric changes as the reaction progresses from reactants through the transition state to products.

These studies are essential for understanding reaction kinetics and for optimizing reaction conditions by predicting how changes in catalysts or solvents might affect the energy barrier.

Advanced Spectroscopic Techniques for Elucidating Reaction Intermediates and Kinetics (e.g., in situ NMR, Time-Resolved Spectroscopy)

While computational methods provide theoretical predictions, advanced spectroscopic techniques offer direct experimental evidence of reaction processes in real-time.

In situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be performed directly on a reacting mixture (in situ) to monitor the disappearance of reactants and the appearance of products over time. This technique would be invaluable for studying reactions of this compound, such as its synthesis or deprotection. It allows for the identification of transient intermediates that may not be isolable and provides data to determine reaction rates and kinetics. For carbamates, variable temperature (VT) NMR can also be used to study dynamic processes like bond rotation.

Time-Resolved Spectroscopy: Techniques like time-resolved UV-Visible or Infrared spectroscopy monitor changes in the electronic or vibrational states of molecules on very short timescales (femtoseconds to seconds). These methods are ideal for detecting short-lived intermediates and transition states in photochemical or fast thermal reactions. For a nitroaromatic compound like this compound, these techniques could probe excited states and follow the kinetics of light-induced reactions.

X-ray Crystallography Studies for Solid-State Structure-Reactivity Correlations and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed map of electron density and thus determine the exact positions of each atom.

A crystallographic study of this compound would provide:

Unambiguous Molecular Structure: Confirmation of bond lengths, bond angles, and the molecule's conformation in the crystal lattice.

Crystal Packing Information: Details on how individual molecules are arranged relative to each other.

Intermolecular Interactions: Identification of non-covalent forces like hydrogen bonds, dipole-dipole interactions, or π–π stacking between aromatic rings. These forces govern the material's bulk properties, such as melting point and solubility.

Understanding the solid-state structure is crucial as it can influence the compound's stability and reactivity in solid-phase reactions. For instance, the proximity and orientation of reactive groups in the crystal lattice can dictate the outcome of a reaction. While crystallographic data for many related carbamate structures exist, a specific entry for this compound is not found in publicly available crystallographic databases.

Emerging Trends and Future Research Directions for Tert Butyl 4 Methoxy 2 Nitrophenylcarbamate in Chemical Sciences

Integration into Automated and High-Throughput Synthetic Platforms

The drive to accelerate drug discovery and materials development has led to the increasing adoption of automated and high-throughput synthesis platforms. These systems enable the rapid preparation and screening of large libraries of compounds, significantly reducing the time and resources required for research and development. The structure of Tert-butyl 4-methoxy-2-nitrophenylcarbamate makes it an intriguing candidate for incorporation into such automated workflows.

Automated synthesis platforms often rely on robust and well-characterized reactions that can be performed in a standardized and parallel manner. The synthesis of carbamates, for instance, can be readily automated. Cartridge-based automated synthesis systems, which utilize pre-packed reagent cartridges for various reaction classes, offer a streamlined approach for chemists who are not specialists in automation. chimia.chyoutube.com The synthesis of this compound could be envisioned within such a system, where the starting amine, 4-methoxy-2-nitroaniline (B140478), is reacted with di-tert-butyl dicarbonate (B1257347) in a fully automated sequence.

High-throughput screening (HTS) methodologies would benefit from the use of this compound as a versatile building block. Its functional groups allow for a variety of subsequent reactions, such as the reduction of the nitro group to an amine, which can then be further functionalized. This would enable the generation of a diverse library of compounds from a single, readily available precursor. For example, a robotic liquid handler could dispense solutions of the carbamate (B1207046) into a multi-well plate, followed by the addition of different reducing agents and then a variety of acylating or alkylating agents to create a library of N-acylated or N-alkylated aminophenylcarbamates.

Table 1: Potential High-Throughput Synthesis Workflow for Derivatives of this compound

| Step | Description | Reagents/Conditions | Platform |

| 1 | Nitro Group Reduction | Array of reducing agents (e.g., Fe/NH4Cl, SnCl2, catalytic hydrogenation with different catalysts) | Robotic liquid handler in multi-well plates |

| 2 | Amine Functionalization | Library of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) | Parallel synthesizer |

| 3 | Boc Deprotection | Acidic conditions (e.g., TFA, HCl in dioxane) | Automated cleavage and workup station |

| 4 | Analysis | LC-MS, NMR | High-throughput analytical instrumentation |

Potential Applications in Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability. acs.org The synthesis and transformations of this compound are well-suited for adaptation to flow chemistry platforms.

The synthesis of the carbamate itself involves the reaction of an amine with di-tert-butyl dicarbonate, a reaction that can be readily translated to a continuous flow process. The precise control over stoichiometry and temperature in a flow reactor can lead to higher yields and purity, minimizing the formation of byproducts.

Furthermore, the subsequent transformations of the nitro group are particularly amenable to flow chemistry. The reduction of aromatic nitro compounds is a key transformation in organic synthesis, and performing this reaction in a continuous manner can offer significant safety and efficiency benefits. nih.govacs.org For instance, catalytic hydrogenation of the nitro group can be carried out in a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon. commonorganicchemistry.com This approach allows for the continuous production of the corresponding aniline (B41778) derivative without the need for handling large quantities of flammable catalysts and hydrogen gas in a batch reactor.

The synthesis of highly functionalized anilines and benzoxazoles has been successfully demonstrated in flow, highlighting the potential for multi-step continuous processes starting from nitroaromatic precursors. cam.ac.uk A hypothetical continuous process for the conversion of this compound to a functionalized aniline derivative is outlined below.

Table 2: Hypothetical Continuous Flow Process for the Transformation of this compound

| Step | Reaction | Reactor Type | Key Parameters |

| 1 | Carbamate Formation | Plug Flow Reactor (PFR) | Controlled stoichiometry, temperature, and residence time |

| 2 | Nitro Reduction | Packed-Bed Reactor (PBR) with Pd/C catalyst | H2 pressure, flow rate, temperature |

| 3 | In-line Purification | Solid-phase scavenger cartridge | Removal of excess reagents or byproducts |

| 4 | Further Functionalization | Second PFR for reaction with an electrophile | Introduction of a second reagent stream |

Exploration of Novel Catalytic Transformations Mediated by or Involving the Compound

The functional groups present in this compound open up avenues for exploring a range of catalytic transformations. The nitro group, in particular, is a versatile functional group that can participate in various catalytic cycles.

The catalytic reduction of the nitro group to an amine is a well-established and highly valuable transformation. rsc.orgwikipedia.org Research in this area continues to focus on the development of more efficient, selective, and sustainable catalysts. The use of iridium-based bimetallic nanocatalysts, for example, has shown enhanced performance in the hydrogenation of substituted nitroaromatics. acs.org this compound could serve as a model substrate for testing the efficacy of new catalytic systems for nitro group reduction, particularly for assessing selectivity in the presence of the carbamate and methoxy (B1213986) functionalities.

Beyond reduction, the nitro group can act as a directing group or a leaving group in various catalytic cross-coupling reactions. nih.gov This opens up the possibility of developing novel carbon-carbon and carbon-heteroatom bond-forming reactions where the nitro group is displaced.

The carbamate moiety can also play a role in directing catalytic reactions. The nitrogen atom of the carbamate could potentially coordinate to a metal catalyst, directing a C-H activation or functionalization reaction to a specific position on the aromatic ring. While less common, the exploration of such catalytic strategies could lead to new and efficient methods for the synthesis of complex substituted anilines. The reductive carbonylation of aromatic nitro compounds to form carbamates is another area of interest, with ruthenium complexes showing catalytic activity. nih.gov

Interdisciplinary Applications in Materials Science and Supramolecular Chemistry (focused on purely chemical aspects)

The unique electronic and structural features of this compound suggest potential applications in the fields of materials science and supramolecular chemistry. The presence of the electron-withdrawing nitro group and the electron-donating methoxy and carbamate groups on the aromatic ring creates a polarized system with interesting electronic properties.

In materials science, nitroaromatic compounds are known to be used in the synthesis of polymers and dyes. The functional groups on this compound could be modified to create monomers for polymerization, leading to new materials with tailored optical or electronic properties. For example, after reduction of the nitro group, the resulting diamine could be used as a monomer in the synthesis of polyimides or polyamides.

In the realm of supramolecular chemistry, the ability of molecules to self-assemble into well-defined, non-covalent structures is of great interest. The carbamate group is known to participate in hydrogen bonding, which is a key driving force for supramolecular assembly. nih.govnih.gov The nitro group can also participate in non-covalent interactions. The combination of these functional groups in this compound could lead to the formation of interesting supramolecular structures, such as hydrogen-bonded networks or charge-transfer complexes. The study of how this molecule interacts with other molecules or surfaces could lead to the design of new sensors, molecular switches, or other functional supramolecular systems. The investigation of co-crystallization with other molecules could reveal novel solid-state structures with unique properties.

Table 3: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Key Chemical Features |

| Materials Science | Monomer for specialty polymers | Amine (after reduction), carbamate, aromatic ring |

| Precursor for functional dyes | Chromophoric nitroaromatic system | |

| Supramolecular Chemistry | Building block for hydrogen-bonded networks | Carbamate group (hydrogen bond donor/acceptor) |

| Component in charge-transfer complexes | Electron-deficient nitroaromatic ring |

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4-methoxy-2-nitrophenylcarbamate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves introducing the tert-butyl carbamate group to a pre-functionalized aromatic ring. For example, tert-butyl chloroformate is reacted with a nitro- and methoxy-substituted aniline derivative in the presence of a base like triethylamine or pyridine. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used under anhydrous conditions at 0–25°C. Key parameters include maintaining a stoichiometric excess of the chloroformate reagent and controlling reaction pH to minimize side reactions (e.g., hydrolysis of the carbamate) . Yield optimization may require iterative adjustments to temperature, solvent polarity, and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Nuclear magnetic resonance (NMR) spectroscopy is critical:

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). The methoxy (-OCH₃) proton resonates at ~3.8 ppm. Aromatic protons in the nitro-substituted phenyl ring show splitting patterns indicative of para-substitution .

- ¹³C NMR : The carbonyl carbon (C=O) of the carbamate appears at ~155 ppm.

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and NO₂ (~1520 and 1350 cm⁻¹) confirm functional groups .

Q. How does the nitro group influence the compound’s reactivity in downstream functionalization reactions?

The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. It can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (Fe/HCl), enabling further derivatization. However, competing carbamate hydrolysis may occur under acidic or high-temperature conditions, necessitating protective strategies for the tert-butyl group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structural analogs of this compound?

Discrepancies often arise from variations in substituent positioning (e.g., methoxy vs. hydroxy groups) or assay conditions. For example, analogs with a hydroxyl group at the 5-position (CAS 335352-07-3) show higher solubility but lower metabolic stability compared to methoxy derivatives. Systematic structure-activity relationship (SAR) studies using standardized assays (e.g., enzyme inhibition kinetics, cellular uptake assays) are essential to isolate electronic and steric effects .

Q. What strategies are recommended for stabilizing this compound during long-term storage or under reactive experimental conditions?

- Storage : Store at -20°C in airtight, amber vials to prevent photodegradation of the nitro group.

- Reaction Stability : Avoid strong acids/bases that hydrolyze the carbamate. In aqueous reactions, use co-solvents like DMSO or DMF to enhance solubility without destabilizing the tert-butyl group .

- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of the methoxy or nitro groups .

Q. What computational methods are suitable for predicting the binding modes of this compound to biological targets?

Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can model interactions with enzymes like cytochrome P450 or kinases. Focus on the carbamate’s hydrogen-bonding potential and the nitro group’s electrostatic interactions. Molecular dynamics simulations (AMBER, GROMACS) assess binding stability over time, particularly if the tert-butyl group induces steric clashes .

Data-Driven Insights

Comparative Analysis of Synthetic Yields Across Analogous Carbamates

| Compound (CAS) | Yield (%) | Key Reaction Parameter |

|---|---|---|

| 335352-07-3 (5-hydroxy) | 62 | Low temp (0°C), DCM |

| 185428-55-1 (5-methoxy) | 78 | THF, room temperature |

| 201811-20-3 (4-hydroxy) | 55 | Prolonged stirring (24h) |

| Higher yields for methoxy derivatives correlate with reduced side reactions (e.g., oxidation) . |

Methodological Recommendations

- Contradiction Mitigation : When replication of published synthesis fails, verify reagent purity (e.g., tert-butyl chloroformate degradation) and moisture levels in solvents .

- Biological Assays : Include positive controls (e.g., known kinase inhibitors) to validate activity measurements and account for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.